molecular formula C13H9N3O2S B2384181 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 929974-83-4

1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2384181
CAS No.: 929974-83-4
M. Wt: 271.29
InChI Key: AAGASLMAJLNZGQ-UHFFFAOYSA-N
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Description

1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a high-purity chemical compound with the molecular formula C13H9N3O2S, intended for research and development applications . This molecule features a 1,2,4-triazole core, a heterocyclic scaffold recognized for its diverse biological potential, which is hybridized with phenyl and thiophen-2-yl substituents . Compounds containing the 1,2,4-triazole nucleus are of significant interest in medicinal chemistry and have been extensively studied for a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties . The integration of the thiophene ring, a bio-relevant heterocycle, further enhances the molecular complexity and potential for interaction with biological targets. As a carboxylic acid derivative, this compound serves as a versatile building block for further synthetic elaboration, such as the creation of amides, esters, and other molecular hybrids for structure-activity relationship (SAR) studies and novel probe development. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Properties

IUPAC Name

1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-13(18)11-14-12(10-7-4-8-19-10)16(15-11)9-5-2-1-3-6-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGASLMAJLNZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-83-4
Record name 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
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Preparation Methods

The synthesis of 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylhydrazine, thiophene-2-carboxylic acid, and other reagents.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the triazole ring. This is often achieved using a cyclization agent like phosphorus oxychloride (POCl3) or other suitable reagents.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable for biological studies.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, leading to its investigation in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways: It may interfere with cellular signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

  • Structure : Replaces the thiophene moiety with a pyridyl group.
  • Activity : These derivatives exhibit anti-inflammatory properties, attributed to the pyridyl group enhancing interactions with inflammatory targets like cyclooxygenase (COX) .
  • Synthesis: Prepared via nucleophilic substitution of hydrazono-oxazolinone intermediates .

Fenchlorazole (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic Acid)

  • Structure : Contains a dichlorophenyl group and trichloromethyl substituent.
  • Application : Functions as a herbicide safener, protecting crops from herbicide toxicity .
  • Key Difference : The electron-withdrawing chlorine atoms increase stability in agricultural environments compared to the thiophene-containing analogue .

Modifications to the Heterocyclic Core

1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

  • Structure : Replaces the triazole core with a pyrazole ring.
  • Molecular Weight : 304.75 g/mol (vs. 271.25 g/mol for the target compound) .

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Incorporates a thiazole-thiophene hybrid system and a trifluoromethyl group.
  • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.8 predicted), making it more suitable for hydrophobic target binding .

Functional Group Modifications

Ethyl 5-Phenyl-1H-1,2,4-triazole-3-carboxylate

  • Structure : Replaces the carboxylic acid with an ethyl ester.
  • Implications : Increased lipophilicity improves membrane permeability but reduces solubility in aqueous media (e.g., ~2 mg/mL in water vs. ~10 mg/mL for the acid form) .

1-(4-Aminophenyl)-1H-1,2,4-triazole-3-carboxylic Acid Hydrochloride

  • Structure: Substitutes phenyl with an aminophenyl group.
  • Activity: The amino group enables hydrogen bonding with biological targets, enhancing antibacterial activity compared to the non-amino analogue .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS ([M+H]⁺, Ų)
Target Compound C₁₃H₉N₃O₂S 271.25 Phenyl, thiophene, carboxylic acid 157.9
5-Phenyl-1-(3-pyridyl)-triazole-3-carboxylic acid C₁₄H₁₀N₄O₂ 284.26 Pyridyl
Fenchlorazole C₉H₅Cl₅N₃O₂ 407.42 Dichlorophenyl, trichloromethyl
1-(3-Chlorophenyl)-pyrazole-5-carboxylic acid C₁₄H₉ClN₂O₂S 304.75 Chlorophenyl, pyrazole

Biological Activity

1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is C13H9N3O2SC_{13}H_9N_3O_2S with a molecular weight of approximately 273.29 g/mol. Its structure features a triazole core linked to phenyl and thiophene groups, which are critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit varying degrees of antimicrobial activity. The compound has been tested against a range of bacterial and fungal strains:

Microorganism Activity
Gram-positive bacteria Active
Gram-negative bacteria Active (notably E. coli)
Fungal strains Generally inactive

In vitro studies highlighted that certain derivatives showed significant activity against Gram-positive bacteria and moderate effects against Gram-negative bacteria like Escherichia coli . However, the compound exhibited minimal antifungal properties across tested strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

Cell Line Studies

The compound was evaluated against several cancer cell lines including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • HCT116 (colorectal cancer)

The results indicated that it possesses notable anti-proliferative effects, with IC50 values reported as low as 25 µM in some derivatives . Table 2 summarizes the anti-proliferative activity of selected compounds derived from triazoles:

Compound Cell Line IC50 (µM)
Compound AHepG2< 25
Compound BMCF-7< 25
Compound CHCT116< 30

The anticancer activity is believed to be linked to the inhibition of key pathways involved in cell proliferation and survival. For instance, some studies suggest that triazole derivatives can inhibit NF-kB signaling pathways, which are crucial in cancer cell survival .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various triazole derivatives against standard pathogenic strains and found that specific substitutions on the triazole ring significantly enhanced antibacterial properties while maintaining low toxicity levels .
  • Cancer Cell Line Evaluation : In another study, compounds were tested against multiple cancer cell lines using MTT assays. The findings indicated that modifications in the phenyl or thiophene groups could lead to enhanced cytotoxicity against liver and breast cancer cells .

Q & A

Q. How can high-throughput crystallography pipelines improve structural characterization?

  • Automation : Use SHELXC/D/E in combination with auto-processing pipelines (e.g., XDSAPP) for rapid phase determination. Implement machine learning (e.g., CRANK2) to prioritize high-quality crystals from fragment screening libraries .

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